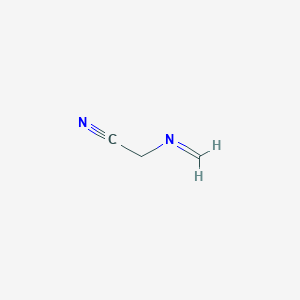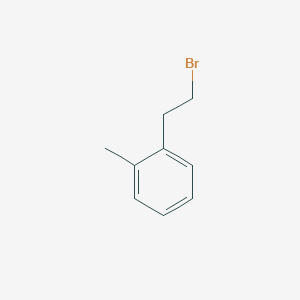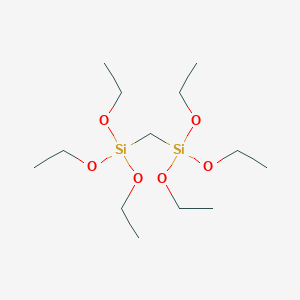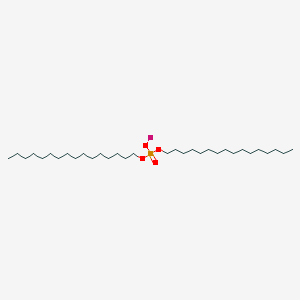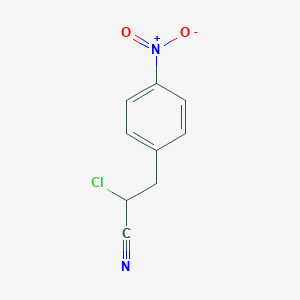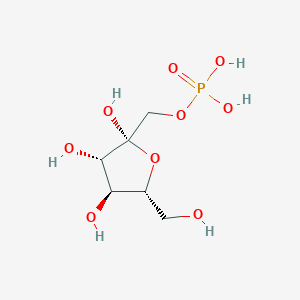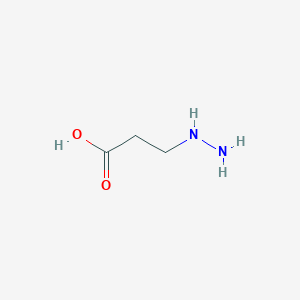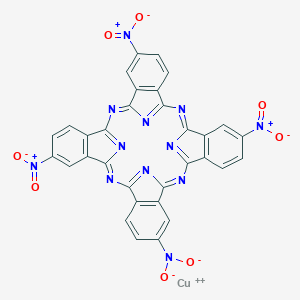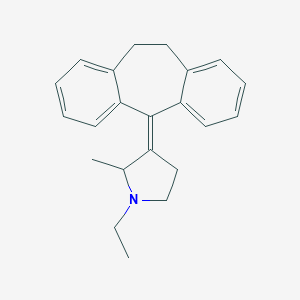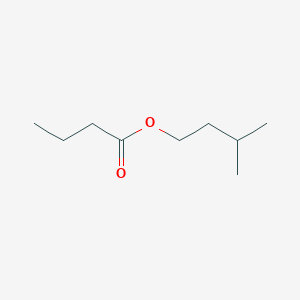
イソアミル酪酸
概要
説明
Isoamyl butyrate, also known as 3-methylbutyl butanoate, is an organic compound with the molecular formula C₉H₁₈O₂. It is an ester formed from isoamyl alcohol and butyric acid. Isoamyl butyrate is a colorless to slightly yellow liquid with a strong fruity aroma reminiscent of bananas and pears . This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.
科学的研究の応用
Isoamyl butyrate has several applications in scientific research and industry:
Flavor and Fragrance Industry: Used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics.
Biocatalysis Research: Studied for its production using enzymatic methods, which are considered more environmentally friendly compared to traditional chemical synthesis.
Pest Management: Research indicates its role in the olfactory response of fruit flies and parasitoids, providing insights into pest management strategies.
作用機序
Isoamyl butyrate, also known as isopentyl butyrate, is a naturally occurring compound with a strong, characteristic fruity odor . It is widely used in the food and beverage industry for its flavoring properties .
Target of Action
Isoamyl butyrate primarily targets the olfactory receptors in the nose, where it produces a strong, fruity scent. This makes it a valuable ingredient in the food and beverage industry, as well as in the production of perfumes and fragrances .
Mode of Action
When inhaled, isoamyl butyrate interacts with the olfactory receptors in the nasal cavity. These receptors detect the compound and send signals to the brain, which interprets these signals as the characteristic fruity smell of isoamyl butyrate .
Biochemical Pathways
Isoamyl butyrate is typically produced through the esterification of isoamyl alcohol with butyric acid . This process involves the reaction of the carboxyl group (-COOH) of the acid with the hydroxyl group (-OH) of the alcohol, resulting in the formation of an ester .
Pharmacokinetics
The pharmacokinetics of isoamyl butyrate, like other volatile compounds, is largely determined by its physical and chemical properties. It has a low solubility in water , which means it is primarily absorbed through inhalation rather than ingestion. Once inhaled, it is rapidly absorbed into the bloodstream through the lungs .
Action Environment
The action of isoamyl butyrate can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity . Furthermore, its stability and efficacy can be influenced by its storage conditions. It should be stored in a cool, dry place to prevent degradation .
生化学分析
Biochemical Properties
Isoamyl butyrate interacts with various enzymes, proteins, and other biomolecules. It is synthesized by the acid-catalyzed reaction (Fischer esterification) between isoamyl alcohol and glacial acetic acid
Cellular Effects
It is known that it has a significant role in the olfactory response of fruit flies and parasitoids . This suggests that Isoamyl butyrate may interact with cellular signaling pathways related to olfaction.
Molecular Mechanism
It is known that it is synthesized from isoamyl alcohol and glacial acetic acid
Temporal Effects in Laboratory Settings
It is known that Isoamyl butyrate is used in synthesis This suggests that it has stability and does not degrade quickly
Transport and Distribution
It is known that Isoamyl butyrate is used in synthesis , suggesting that it can be transported and distributed within cells
Subcellular Localization
It is known that Isoamyl butyrate is used in synthesis , suggesting that it may be localized in specific compartments or organelles within the cell
準備方法
Synthetic Routes and Reaction Conditions
Isoamyl butyrate is typically synthesized through an esterification reaction between isoamyl alcohol and butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
Isoamyl alcohol+Butyric acid→Isoamyl butyrate+Water
In a laboratory setting, the reaction mixture is often heated to around 100°C for several hours to ensure complete conversion. The product is then purified by distillation to remove any unreacted starting materials and by-products .
Industrial Production Methods
In industrial settings, the production of isoamyl butyrate can be optimized using biocatalysts. For example, immobilized lipases, such as those from Rhizopus oryzae, can be used to catalyze the esterification reaction in non-aqueous solvents like cyclohexane. This method offers high yields and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
Isoamyl butyrate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, isoamyl butyrate can be hydrolyzed back into isoamyl alcohol and butyric acid.
Transesterification: Isoamyl butyrate can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products
Hydrolysis: Isoamyl alcohol and butyric acid.
Transesterification: Various esters depending on the alcohol used.
類似化合物との比較
Similar Compounds
Isoamyl acetate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.
Amyl acetate: Similar in structure and used for similar applications.
Ethyl butyrate: Known for its pineapple-like aroma and used in flavorings.
Uniqueness
Isoamyl butyrate is unique due to its specific combination of isoamyl alcohol and butyric acid, which gives it a distinct banana and pear-like aroma. This makes it particularly valuable in creating specific flavor profiles in food and fragrance products .
特性
IUPAC Name |
3-methylbutyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-9(10)11-7-6-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLMXFQTAMDXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042059 | |
| Record name | Isopentyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a fruity odour | |
| Record name | Butanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isoamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
179.00 °C. @ 760.00 mm Hg | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
118 mg/L @ 25 °C (exp), Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 4ml 70% ethanol (in ethanol) | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isoamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.861 - 0.866 | |
| Record name | Isoamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-27-4 | |
| Record name | Isoamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopentyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505AFM77VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-73.2 °C | |
| Record name | Isoamyl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isoamyl butyrate?
A1: Isoamyl butyrate, also known as 3-methylbutyl butanoate, has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol.
Q2: Is there spectroscopic data available for isoamyl butyrate?
A2: Yes, researchers have studied the densities, viscosities, refractive indices, and surface tensions of isoamyl butyrate across a range of temperatures. [] These properties are important for understanding its physical behavior and potential applications.
Q3: What are the common methods for synthesizing isoamyl butyrate?
A3: Isoamyl butyrate is typically synthesized via the esterification of butyric acid and isoamyl alcohol. Researchers have investigated various catalysts for this reaction, aiming for high yields and environmentally friendly processes. []
Q4: What types of catalysts have been explored for isoamyl butyrate synthesis?
A4: A wide range of catalysts have been studied, including:
- Acids: Sulfuric acid [, ], p-toluenesulfonic acid [, , ], sulfamic acid [], and gallium sulfate [, ].
- Solid Superacids: SO42−/TiO2 [], SO42−/SnO2-diatomite [, ], SO42−/TiO2/La3+ [], SO42−/WO3-TiO2 [], and Fe2O3/S2O82− [].
- Metal Salts: Copper benzenesulfonate [], ferric sulfate [], potassium bisulfate [], ceric sulfate [], and copper p-toluenesulfonate [].
- Other Catalysts: Chitosan sulfate [], supported sodium bisulfate [], nanosized ZnO [], macroporous resin [], cation exchange resin complexed with ferric chloride [], and acid functionalized dicationic ionic liquid. []
Q5: What factors influence the efficiency of isoamyl butyrate synthesis?
A5: Key factors affecting the esterification efficiency include:
- Reaction Temperature: Optimal temperatures are typically in the range of 110-160°C. [, ]
- Molar Ratio of Reactants: The ratio of isoamyl alcohol to butyric acid influences yield. [, , , , , , ]
- Catalyst Loading: The amount of catalyst used impacts the reaction rate. [, , , , , , , , , , , ]
- Reaction Time: Sufficient time is needed to reach equilibrium and achieve high conversion. [, , , , , , , , , ]
- Water Removal: Since esterification is an equilibrium reaction, removing water from the reaction mixture can drive the reaction towards product formation. [, , , , , , ]
Q6: What are the primary applications of isoamyl butyrate?
A6: Isoamyl butyrate is primarily used as a flavoring agent in the food and beverage industries due to its characteristic pear-like aroma. [] It also finds applications in cosmetics and perfumes.
Q7: How is the authenticity of pomegranate juice assessed?
A7: Researchers have identified specific volatile compounds, including isoamyl butyrate, as markers for pomegranate juice adulteration. The presence and levels of these compounds can be analyzed to detect the addition of other fruit juices, such as grape or peach juice. [, ]
Q8: How does the ripening process affect the aroma profile of bananas?
A8: Studies on banana drying have revealed that the aroma profile changes significantly as the fruit ripens and dehydrates. Initially, esters like isoamyl butyrate are dominant, but as drying progresses, furfural and other aldehydes, ketones, and furans become more prominent. []
Q9: How is isoamyl butyrate analyzed in research settings?
A9: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for analyzing isoamyl butyrate in various matrices, including fruits, beverages, and reaction mixtures. [, , , ] Researchers often use headspace solid-phase microextraction (HS-SPME) as a sample preparation technique for GC-MS analysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


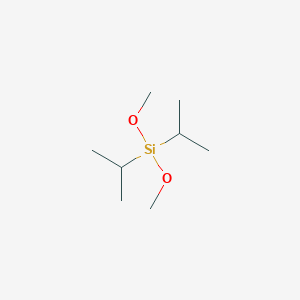
![7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B91333.png)

